molecular formula C8H14N2O B13472005 1-(3-Isocyanatopropyl)pyrrolidine

1-(3-Isocyanatopropyl)pyrrolidine

Cat. No.: B13472005
M. Wt: 154.21 g/mol
InChI Key: JSDKEZXHRJXKSY-UHFFFAOYSA-N
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Description

1-(3-Isocyanatopropyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring attached to a propyl chain with an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isocyanatopropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 3-chloropropyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isocyanatopropyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The presence of the isocyanate group allows for cyclization reactions, forming heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Ureas and Carbamates: Formed through nucleophilic substitution reactions.

    Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

    Heterocyclic Compounds: Resulting from cyclization reactions.

Scientific Research Applications

1-(3-Isocyanatopropyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Isocyanatopropyl)pyrrolidine involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the isocyanate group.

    3-Isocyanatopropylamine: Similar in structure but with an amine group instead of the pyrrolidine ring.

    N-Substituted Pyrrolidines: Compounds with different substituents on the nitrogen atom of the pyrrolidine ring.

Uniqueness: 1-(3-Isocyanatopropyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the isocyanate functional group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-isocyanatopropyl)pyrrolidine

InChI

InChI=1S/C8H14N2O/c11-8-9-4-3-7-10-5-1-2-6-10/h1-7H2

InChI Key

JSDKEZXHRJXKSY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN=C=O

Origin of Product

United States

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